

The Definitive Guide to Utilizing N-Acetylhistamine as a Chromatographic Standard

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Compound of Interest

Compound Name: *N-Acetylhistamine*

Cat. No.: *B153752*

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This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals on the robust application of **N-Acetylhistamine** as a reference standard in modern chromatographic techniques. With full editorial control, this document is structured to provide not only procedural steps but also the underlying scientific principles and field-proven insights to ensure methodological integrity and analytical excellence.

Introduction: The Role and Rationale for N-Acetylhistamine as a Standard

N-Acetylhistamine, a primary metabolite of histamine, is increasingly recognized as a significant biomarker in various physiological and pathological processes, including allergic reactions and neurological disorders. Its accurate quantification is paramount for advancing research in these areas. The use of a well-characterized, high-purity **N-Acetylhistamine** standard is the cornerstone of any valid quantitative analytical method. This application note details the protocols for its use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring trustworthy and reproducible results.

The choice of **N-Acetylhistamine** as a standard is predicated on its commercial availability in high purity (typically $\geq 98\%$) and its established chemical properties. As an acetylated derivative of histamine, it possesses distinct chromatographic behavior, allowing for clear separation from its parent compound and other related metabolites.

Physicochemical Properties and Handling of N-Acetylhistamine Standard

A thorough understanding of the physicochemical properties of N-**Acetylhistamine** is critical for its effective use as a standard.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ N ₃ O	
Molecular Weight	153.18 g/mol	
CAS Number	673-49-4	
Melting Point	147-149 °C	
Appearance	Crystalline solid	
Solubility	Soluble in DMF (10 mg/ml), Ethanol (10 mg/ml), PBS (pH 7.2) (10 mg/ml), and DMSO (5 mg/ml)	
Storage	-20°C	
Stability	≥ 4 years at -20°C	

Protocol 1: Preparation of N-**Acetylhistamine** Stock and Working Standards

Causality: The accuracy of any quantitative analysis is fundamentally dependent on the precise preparation of calibration standards. The choice of solvent should ensure complete dissolution and stability of the analyte. Given its solubility, a common choice for the initial stock solution is a high-purity organic solvent like methanol or a buffer system such as PBS, depending on the subsequent analytical method.

Step-by-Step Methodology:

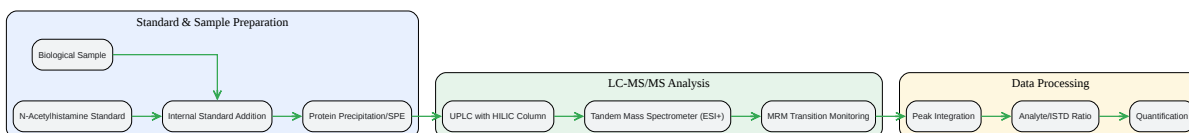
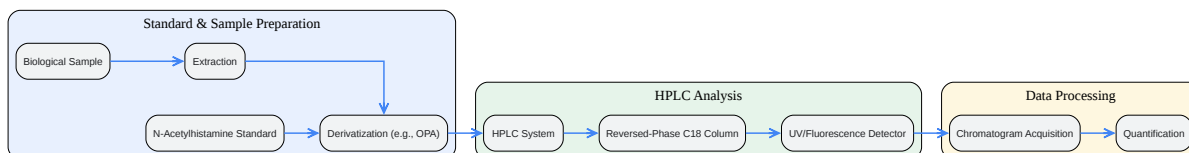
- **Equilibration:** Allow the vial of N-**Acetylhistamine** analytical standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

- Stock Solution Preparation (1 mg/mL):
 - Accurately weigh approximately 10 mg of N-**Acetylhistamine** standard using a calibrated analytical balance.
 - Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
 - Add a small amount of the chosen solvent (e.g., HPLC-grade methanol or PBS) to dissolve the standard completely.
 - Once dissolved, bring the volume up to the 10 mL mark with the solvent.
 - Stopper the flask and invert it several times to ensure homogeneity.
- Intermediate and Working Standard Preparation:
 - Perform serial dilutions of the stock solution using the mobile phase or a compatible solvent to prepare a series of working standards for the calibration curve. The concentration range should bracket the expected concentration of N-**Acetylhistamine** in the samples.
- Storage: Store the stock solution in an amber vial at -20°C to minimize degradation. Working standards should be prepared fresh daily if possible, although stability studies can be performed to determine their viability over time.

Application in High-Performance Liquid Chromatography (HPLC)

While direct HPLC methods specifically detailing the use of N-**Acetylhistamine** as a primary standard are not abundant in peer-reviewed literature, robust methods for its parent compound, histamine, can be adapted. The key is to optimize the chromatographic conditions to achieve adequate retention and resolution for N-**Acetylhistamine**. Due to its polarity, derivatization is often employed to enhance its chromatographic properties and detectability, particularly for UV or fluorescence detection.

Diagram 1: HPLC Workflow for N-**Acetylhistamine** Analysis



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